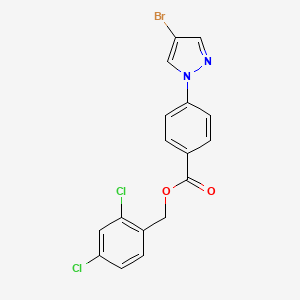
2,4-dichlorobenzyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorobenzyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate is a synthetic organic compound with the molecular formula C17H11BrCl2N2O2 It is characterized by the presence of a dichlorobenzyl group and a bromo-pyrazolyl group attached to a benzoate moiety
Preparation Methods
The synthesis of 2,4-dichlorobenzyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid: This step involves the reaction of 4-bromo-1H-pyrazole with a suitable benzoic acid derivative under specific conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2,4-Dichlorobenzyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).
Oxidation and Reduction: The pyrazole ring and benzoate moiety can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-Dichlorobenzyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents due to its structural features.
Materials Science: The compound’s unique chemical properties make it suitable for the development of advanced materials with specific functionalities.
Biological Studies: It can be employed in biological assays to study its effects on various biological targets.
Mechanism of Action
The mechanism of action of 2,4-dichlorobenzyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The presence of halogen atoms and the pyrazole ring allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar compounds to 2,4-dichlorobenzyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate include:
4-Bromo-1H-pyrazole: A simpler analog with a single pyrazole ring and a bromine atom.
2,4-Dichlorobenzyl benzoate: Lacks the pyrazole ring but contains the dichlorobenzyl and benzoate moieties.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
(2,4-dichlorophenyl)methyl 4-(4-bromopyrazol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrCl2N2O2/c18-13-8-21-22(9-13)15-5-2-11(3-6-15)17(23)24-10-12-1-4-14(19)7-16(12)20/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAYWYRWJAVCNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=C(C=C(C=C2)Cl)Cl)N3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Tert-butyl-3-pyrrolidin-3-ylthieno[3,2-d]pyrimidin-4-one](/img/structure/B6027574.png)
![1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B6027578.png)
![3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6027586.png)
![2-[benzenesulfonyl(benzyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B6027593.png)
![N-{1-[(3-chloro-4-methylphenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B6027598.png)
![1-[1-(Cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(2,5-dimethoxyphenyl)urea](/img/structure/B6027604.png)
![4-amino-2-[2-(2-chloro-4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B6027623.png)
![3-Hydroxy-1-[(3-methoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)piperidin-2-one](/img/structure/B6027630.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide](/img/structure/B6027644.png)
![6-(2,3-dimethoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6027665.png)
![2-[[3-(4-chlorophenoxy)phenyl]methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B6027666.png)
![3-Chloro-2,9-dimethylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B6027672.png)
![N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-1-(furan-2-yl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6027678.png)
![METHYL (5Z)-5-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B6027685.png)
